molecular formula C16H16ClNO3S B12754416 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-51-0

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12754416
CAS No.: 135812-51-0
M. Wt: 337.8 g/mol
InChI Key: LZLJTOVXAXNORZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester: is a complex organic compound with a unique structure that combines a benzoic acid derivative with a furan ring and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with benzoic acid and 2-methyl-3-furanmethanol.

    Chlorination: The benzoic acid is chlorinated to introduce the 2-chloro group.

    Thioxomethylation: The 2-methyl-3-furanmethanol is converted to its thioxomethyl derivative.

    Amidation: The thioxomethyl derivative is then reacted with the chlorinated benzoic acid to form the amide linkage.

    Esterification: Finally, the compound is esterified with isopropanol to form the 1-methylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxomethyl group, converting it to a methyl group.

    Substitution: The chloro group on the benzoic acid ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Methylated derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester: can be compared with similar compounds such as:

    Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester: Similar structure but with a carbonyl group instead of a thioxomethyl group.

    Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester: Similar structure but with a cyclohexyl ester instead of a 1-methylethyl ester.

Properties

CAS No.

135812-51-0

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)13-8-11(4-5-14(13)17)18-15(22)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,22)

InChI Key

LZLJTOVXAXNORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

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